(4Z)-4-[2-(1,3-benzodioxol-5-yl)-4H-chromen-4-ylidene]-2-phenyl-1,3-oxazol-5(4H)-one
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Overview
Description
4-[(4Z)-2-(2H-1,3-BENZODIOXOL-5-YL)-4H-CHROMEN-4-YLIDENE]-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a benzodioxole moiety, a chromene ring, and an oxazole ring, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4Z)-2-(2H-1,3-BENZODIOXOL-5-YL)-4H-CHROMEN-4-YLIDENE]-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2H-1,3-benzodioxole-5-carbaldehyde with 4H-chromen-4-one under basic conditions to form the intermediate chromene derivative. This intermediate is then reacted with 2-phenyl-4,5-dihydro-1,3-oxazole-5-one in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(4Z)-2-(2H-1,3-BENZODIOXOL-5-YL)-4H-CHROMEN-4-YLIDENE]-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones and other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the chromene and oxazole rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzodioxole and chromene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield quinones, while reduction can produce dihydro derivatives
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Industry: The compound’s chemical reactivity and stability make it suitable for use in various industrial processes, including the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(4Z)-2-(2H-1,3-BENZODIOXOL-5-YL)-4H-CHROMEN-4-YLIDENE]-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and modulating the activity of enzymes and receptors involved in key biological processes. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects . Additionally, it may interfere with cell signaling pathways, resulting in anticancer activity by inducing apoptosis and inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzodioxole moiety and have shown anticancer activity.
4-(2H-1,3-Benzodioxol-5-yl)butan-2-ol: This compound also contains the benzodioxole group and is used as an organic building block.
4-BENZO (1,3)DIOXOL-5-YL-BUTAN-2-ONE: Another benzodioxole derivative with applications in organic synthesis.
Uniqueness
4-[(4Z)-2-(2H-1,3-BENZODIOXOL-5-YL)-4H-CHROMEN-4-YLIDENE]-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is unique due to its combination of benzodioxole, chromene, and oxazole rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C25H15NO5 |
---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
(4Z)-4-[2-(1,3-benzodioxol-5-yl)chromen-4-ylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C25H15NO5/c27-25-23(26-24(31-25)15-6-2-1-3-7-15)18-13-21(30-19-9-5-4-8-17(18)19)16-10-11-20-22(12-16)29-14-28-20/h1-13H,14H2/b23-18- |
InChI Key |
RWOAORARPOUTQR-NKFKGCMQSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C/C(=C/4\C(=O)OC(=N4)C5=CC=CC=C5)/C6=CC=CC=C6O3 |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=C4C(=O)OC(=N4)C5=CC=CC=C5)C6=CC=CC=C6O3 |
Origin of Product |
United States |
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